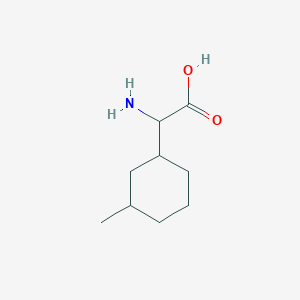

2-amino-2-(3-methylcyclohexyl)acetic Acid

Description

Contextualization within Non-Proteinogenic Amino Acid Chemistry

Non-proteinogenic amino acids are those that are not naturally encoded in the genetic code of organisms. This diverse group of molecules plays a crucial role in modern drug discovery and peptide design. thermofisher.com Their incorporation into peptide chains can lead to enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and the ability to adopt specific, predictable secondary structures. rsc.org

The cyclohexane (B81311) moiety, in particular, serves as a versatile scaffold. Its three-dimensional and conformationally constrained nature can be exploited to control the spatial arrangement of pharmacophoric groups, leading to improved binding affinity and selectivity for biological targets. nih.govresearchgate.net The methyl substitution on the cyclohexane ring of 2-amino-2-(3-methylcyclohexyl)acetic acid further refines its steric and electronic properties, offering a unique building block for chemical synthesis.

Significance of this compound in Academic Research

While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its significance can be inferred from the broader context of cyclohexyl-substituted amino acids in medicinal chemistry. These compounds are of considerable interest as building blocks for creating peptide mimics (peptidomimetics) and as chiral synthons in organic synthesis.

The incorporation of amino acids containing a cyclohexane ring can significantly influence the conformational preferences of peptides. nih.govresearchgate.net This is a critical aspect of designing molecules that can interact with specific protein receptors or enzyme active sites. The rigid cyclohexane framework can help to lock the peptide backbone into a desired bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 409095-01-8 |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Synonyms | None listed |

Note: Data sourced from chemical supplier databases. chemscene.comuni.lu

Overview of Research Trajectories for Cyclohexyl-Substituted Amino Acids

The research trajectories for cyclohexyl-substituted amino acids are primarily directed towards their application in drug discovery and development. A significant area of investigation involves their use as unnatural amino acids in peptide-based therapeutics. By replacing natural amino acids with cyclohexyl derivatives, researchers can modulate the biological activity and stability of peptides. For instance, the introduction of such residues has been shown to enhance the potency of synthetic peptides targeting various receptors.

Another important research avenue is the use of cyclohexyl amino acids to create foldamers, which are oligomers that adopt well-defined three-dimensional structures. The conformational rigidity of the cyclohexane ring promotes the formation of stable helical or turn structures in peptides, which can mimic the secondary structures of natural proteins. rsc.orgchemrxiv.org This is particularly valuable for designing molecules that can disrupt protein-protein interactions, a strategy with broad therapeutic potential.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-(3-methylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKLPTPNYNKUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409095-01-8 | |

| Record name | 2-amino-2-(3-methylcyclohexyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 2 3 Methylcyclohexyl Acetic Acid

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of single enantiomers or diastereomers of 2-amino-2-(3-methylcyclohexyl)acetic acid is critical for its potential applications in fields such as medicinal chemistry and materials science. The presence of a quaternary α-carbon and a chiral center on the cyclohexane (B81311) ring necessitates precise control over the synthetic route. Methodologies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an elegant and atom-economical route to chiral amino acids. This approach relies on a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A plausible strategy for the synthesis of this compound involves the asymmetric hydrogenation of a prochiral enamide or a related unsaturated precursor. For instance, a precursor molecule could be hydrogenated using a chiral transition metal complex, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands (e.g., BINAP), to induce facial selectivity and establish the desired stereocenter at the α-carbon. libretexts.org

Another catalytic approach is the asymmetric Strecker reaction. Starting from 3-methylcyclohexanone, condensation with a cyanide source and ammonia (B1221849) generates a racemic α-aminonitrile. The use of a chiral catalyst, such as a titanium-based complex with chiral ligands, can guide the addition of cyanide to the imine intermediate in a stereoselective manner, leading to an enantiomerically enriched α-aminonitrile, which is then hydrolyzed to the final amino acid. nih.gov

Table 1: Comparison of Potential Asymmetric Catalysis Strategies

| Strategy | Precursor | Catalyst Type | Key Transformation |

|---|---|---|---|

| Asymmetric Hydrogenation | α,β-Unsaturated ester or Enamide | Chiral Rhodium or Iridium complexes | Stereoselective addition of H₂ |

| Asymmetric Strecker Reaction | 3-Methylcyclohexanone | Chiral Titanium or Vanadium complexes | Enantioselective cyanide addition to an imine |

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and well-established method for controlling stereochemistry. In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

For the synthesis of this compound, a glycine (B1666218) enolate equivalent bearing a chiral auxiliary could be employed. For example, an auxiliary such as an Evans oxazolidinone can be acylated with a protected glycine unit. researchgate.net Deprotonation to form a chiral enolate, followed by alkylation with a suitable electrophile like 3-methylcyclohexyl bromide, would proceed with high diastereoselectivity. Subsequent cleavage of the auxiliary and deprotection would yield the target amino acid. The stereochemical outcome is dictated by the steric influence of the auxiliary, which blocks one face of the enolate from the incoming electrophile. researchgate.net

Similarly, chiral Ni(II) complexes of Schiff bases formed between glycine and a chiral ligand (derived from amino acids like proline) serve as effective platforms for the asymmetric synthesis of α-amino acids. nih.govmdpi.com Alkylation of such a complex with 3-methylcyclohexyl halide would be highly diastereoselective, and subsequent acidic hydrolysis would release the desired amino acid and recover the chiral ligand. mdpi.com

Enzymatic and Biocatalytic Pathways

Biocatalysis provides a powerful tool for obtaining enantiomerically pure compounds under mild conditions. For this compound, enzymatic kinetic resolution is a highly viable strategy. In this method, a racemic mixture of the amino acid or a suitable derivative is subjected to an enzyme that selectively reacts with only one of the enantiomers.

For example, a protease like papain or an acylase can be used to selectively hydrolyze an N-acetylated racemic mixture of this compound. researchgate.net The enzyme would act on only one enantiomer (e.g., the L-enantiomer), leaving the other (D-enantiomer) unreacted. The resulting free amino acid and the unreacted N-acetylated amino acid can then be easily separated. A similar approach involves the selective formation of an amide from the L-enantiomer in the presence of an amine, which often results in the precipitation of the insoluble anilide, facilitating separation. researchgate.net

Dynamic kinetic resolution (DKR) is an even more efficient variation. It combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer. This could be achieved using a lipase (B570770), such as Candida antarctica lipase A, for selective acylation in the presence of a racemizing agent. researchgate.net

Classical and Modern Synthetic Routes

Multi-Step Synthesis Strategies

The Strecker synthesis is one of the most fundamental and versatile methods for preparing α-amino acids. youtube.com The synthesis would begin with 3-methylcyclohexanone, which is treated with ammonia and hydrogen cyanide (or their equivalents, like ammonium (B1175870) chloride and sodium cyanide). This forms an intermediate α-aminonitrile, which upon vigorous acid or base hydrolysis, yields the racemic amino acid. To achieve stereoselectivity, a chiral amine can be used instead of ammonia, leading to a diastereoselective reaction. nih.gov

Another classical and highly reliable route is the amidomalonate synthesis. libretexts.org This method involves the alkylation of diethyl acetamidomalonate with a 3-methylcyclohexyl halide. The malonic ester is first deprotonated with a base like sodium ethoxide to form a nucleophilic enolate, which then displaces the halide. The final product is obtained after acidic hydrolysis, which removes the acetyl protecting group and hydrolyzes the two ester groups, followed by decarboxylation upon heating to afford the target amino acid. libretexts.org

Table 2: Overview of Key Multi-Step Synthetic Routes

| Synthetic Route | Starting Materials | Key Intermediates | Final Steps |

|---|---|---|---|

| Strecker Synthesis | 3-Methylcyclohexanone, NH₃, HCN | α-Aminonitrile | Acid/Base Hydrolysis |

| Amidomalonate Synthesis | Diethyl acetamidomalonate, 3-Methylcyclohexyl halide | Alkylated malonic ester | Hydrolysis and Decarboxylation |

One-Pot Synthesis Techniques

A chemoenzymatic one-pot synthesis represents a powerful modern approach. nih.gov This could involve the enzymatic transamination of an α-keto acid precursor, 2-(3-methylcyclohexyl)-2-oxoacetic acid, using a transaminase enzyme and an amine donor. The resulting imine intermediate could then be reduced in the same pot using a chemical reducing agent like sodium borohydride (B1222165) or through a second enzymatic reduction to yield the final amino acid. nih.govrsc.org This method combines the high stereoselectivity of enzymes with the practicality of chemical transformations.

Another potential one-pot method is based on the tandem oxidation-amination of a suitable precursor. For example, a 1,2-diol could undergo exhaustive oxidation to an α-keto acid, which is then subjected to transamination in the same reaction vessel to generate the final amino acid product. rsc.org These integrated approaches exemplify the ongoing drive to develop more sustainable and efficient routes to complex molecules.

Hydrogenation Reactions in Precursor Synthesis

The synthesis of the saturated 3-methylcyclohexyl ring of the target molecule typically involves the catalytic hydrogenation of an aromatic precursor. A common strategy would be the reduction of a substituted phenylacetic acid derivative. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yield and stereoselectivity.

A plausible synthetic precursor for this compound is 2-amino-2-(3-methylphenyl)acetic acid. The hydrogenation of the aromatic ring in this precursor would lead to the desired cyclohexyl moiety. The conditions for such a transformation can vary significantly, influencing the stereochemical outcome of the final product.

Table 1: Hypothetical Hydrogenation Conditions for a Precursor to this compound

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Stereoselectivity |

| Rh/C | Methanol | 25 | 5 | Potentially high |

| PtO₂ | Acetic Acid | 50 | 10 | Variable |

| RuO₂ | Ethanol | 70 | 20 | Variable |

| Pd/C | Tetrahydrofuran | 25 | 1 | Generally less effective for arenes |

The stereochemistry of the final product, specifically the relative orientation of the amino, carboxylic acid, and methyl groups on the cyclohexane ring, is a critical aspect of the synthesis. The hydrogenation of a substituted aromatic ring can lead to a mixture of cis and trans isomers. The ratio of these isomers is dependent on the catalyst, solvent, and the nature of the substituents on the aromatic ring. For instance, rhodium-based catalysts are often effective for the hydrogenation of aromatic rings under milder conditions.

Derivatization and Functionalization Reactions

Once synthesized, this compound can be further modified at its functional groups to be incorporated into larger molecules such as peptides or to be used as a scaffold in drug discovery.

The primary amine group of this compound is a key site for derivatization.

Acylation: The amine can be readily acylated using acid chlorides or anhydrides to form amides. This is a fundamental reaction in peptide synthesis, where the amino group of one amino acid is coupled with the carboxylic acid of another.

Alkylation: N-alkylation can be achieved through reactions with alkyl halides. Reductive amination with aldehydes or ketones is another common method for introducing alkyl groups.

Protection: For use in multi-step synthesis, particularly peptide synthesis, the amine group is often protected to prevent unwanted side reactions. Common protecting groups for amino acids include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Table 2: Common Amine Protection Strategies

| Protecting Group | Reagent | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) |

| Cbz | Benzyl chloroformate | Catalytic hydrogenation |

The carboxylic acid moiety provides another handle for the functionalization of this compound.

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. Methyl and ethyl esters are common derivatives that can serve as protecting groups or modify the solubility of the compound.

Amidation: The carboxylic acid can be coupled with an amine to form an amide bond. This reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.

While the core synthesis establishes the 3-methylcyclohexyl structure, further modifications to the ring itself are less common but theoretically possible. Such modifications would likely be performed on a precursor molecule before the introduction of the amino and carboxylic acid functionalities, as the presence of these groups can interfere with many standard organic reactions. Potential modifications could include the introduction of additional substituents or alterations to the ring's stereochemistry, though this would require a more complex and targeted synthetic approach.

Structural and Conformational Analysis of 2 Amino 2 3 Methylcyclohexyl Acetic Acid

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules. For a compound like 2-amino-2-(3-methylcyclohexyl)acetic acid, a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, infrared and Raman spectroscopy, and circular dichroism provides a complete picture of its molecular identity and stereochemical configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple stereoisomers (diastereomers and enantiomers) arising from the chiral centers at Cα and within the 3-methylcyclohexyl ring. The chemical shifts and coupling constants of the protons on the cyclohexane (B81311) ring would be highly dependent on their axial or equatorial positions and the relative stereochemistry of the methyl and amino acid substituents. The α-proton (adjacent to the amino and carboxyl groups) would likely appear as a multiplet, with its chemical shift influenced by the neighboring functional groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of distinct carbon environments. The chemical shifts of the cyclohexyl carbons would indicate the substitution pattern, while the signals for the α-carbon and the carboxyl carbon would confirm the amino acid moiety. The presence of diastereomers would result in a greater number of observed carbon signals than expected for a single stereoisomer.

Expected ¹H and ¹³C NMR Data:

The following tables present hypothetical but plausible NMR chemical shift data for a specific diastereomer of this compound.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Hα | 3.5 - 3.8 | d | 4.5 |

| Cyclohexyl-H | 0.9 - 2.1 | m | - |

| Methyl-H | 0.8 - 1.0 | d | 6.5 |

| NH₂ | 7.5 - 8.5 | br s | - |

| COOH | 10.0 - 12.0 | br s | - |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| C=O | 175 - 180 |

| Cα | 55 - 65 |

| Cyclohexyl-C | 20 - 45 |

| Methyl-C | 15 - 25 |

Mass Spectrometry Techniques for Molecular Structure Elucidation

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For this compound (C₉H₁₇NO₂), the molecular weight is 171.24 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be measured, allowing for the unambiguous determination of its elemental formula.

Fragmentation Pattern: Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for α-amino acids include the loss of the carboxyl group (as COOH or CO₂) and the cleavage of the side chain. The fragmentation of the 3-methylcyclohexyl ring could also lead to a series of characteristic daughter ions.

Expected Mass Spectrometry Data:

| m/z | Proposed Fragment Identity |

| 172.1332 | [M+H]⁺ |

| 154.1226 | [M+H - H₂O]⁺ |

| 126.1277 | [M+H - COOH]⁺ |

| 98.1117 | [Cyclohexyl-CH=NH₂]⁺ |

| 83.0855 | [C₆H₁₁]⁺ (Cyclohexyl fragment) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (N-H), carboxyl (O-H and C=O), and alkyl (C-H) groups. The broad O-H stretch of the carboxylic acid would likely overlap with the N-H stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the non-polar bonds, providing complementary information to the IR spectrum. The C-C stretching and bending modes of the cyclohexane ring would be prominent in the Raman spectrum.

Expected Vibrational Spectroscopy Data:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic acid) | 2500-3300 (broad) | Weak | O-H stretch |

| N-H (Amine) | 3200-3500 (broad) | Weak | N-H stretch |

| C-H (Alkyl) | 2850-2960 | 2850-2960 | C-H stretch |

| C=O (Carboxylic acid) | 1700-1730 | Moderate | C=O stretch |

| N-H (Amine) | 1580-1650 | Weak | N-H bend |

| C-H (Alkyl) | 1350-1470 | 1350-1470 | C-H bend |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound is a chiral compound, its enantiomers will interact differently with left and right circularly polarized light, resulting in a characteristic CD spectrum.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure would reveal the preferred conformation of the 3-methylcyclohexyl ring (likely a chair conformation) and the relative orientation of the methyl and amino acid substituents (axial or equatorial). It would also definitively establish the relative stereochemistry of all chiral centers within a single crystal.

Analysis of Intramolecular Hydrogen Bonding Patterns

In the solid state, amino acids often exist as zwitterions, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). The crystal structure of this compound would likely reveal a network of intermolecular hydrogen bonds between these charged groups, as well as with any co-crystallized solvent molecules.

Of particular interest would be the potential for intramolecular hydrogen bonding. Depending on the relative stereochemistry and conformation, a hydrogen bond could potentially form between the amino group and the carboxyl group. The analysis of the crystallographic data would allow for the precise measurement of the distances and angles of these hydrogen bonds, providing valuable insight into the forces that stabilize the solid-state structure.

Expected Crystallographic Data (Hypothetical):

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Z | 4 |

| Intramolecular H-bond (N-H···O) distance (Å) | 2.8 - 3.2 |

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, this compound is expected to exist as a zwitterion, a molecule with both a positively charged ammonium (B1175870) group (-NH3+) and a negatively charged carboxylate group (-COO-). This dual-charge nature is the primary driver of its intermolecular interactions and crystal packing. The crystal structure is likely dominated by a network of strong, charge-assisted hydrogen bonds. rsc.org

Conformational Dynamics and Energy Landscape

The six-membered cyclohexane ring is not planar and adopts several conformations to minimize angular and torsional strain. The most stable and predominant conformation is the strain-free "chair" form. Higher energy conformations include the "boat" and "twist-boat" forms, which are typically transient intermediates in the process of ring inversion, or "chair-flipping".

For a disubstituted cyclohexane like this compound, the relative orientation of the substituents (the amino acid group at C1 and the methyl group at C3) is critical. The substituents can be either cis (on the same side of the ring) or trans (on opposite sides). pressbooks.pub

In the trans-1,3 configuration , the most stable chair conformation allows both the amino acid group and the methyl group to occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that occur when bulky groups are forced into axial positions.

In the cis-1,3 configuration , one substituent must be in an equatorial position while the other is in an axial position. libretexts.org Through a ring-flip, these positions can be interchanged. The conformation that places the larger substituent—in this case, the 2-amino-2-acetic acid group—in the more spacious equatorial position will be significantly lower in energy and thus more populated at equilibrium. libretexts.org

The energy difference between these conformers dictates the conformational equilibrium of the molecule. fiveable.me

Rotameric analysis involves the study of conformations arising from rotation around single bonds. For this compound, the key rotatable bond is the one connecting the cyclohexane ring to the alpha-carbon of the amino acid moiety (C1-Cα).

Rotation around this bond is subject to steric hindrance from both the bulky cyclohexane ring and the substituents on the alpha-carbon (the amino and carboxyl groups). The molecule will preferentially adopt staggered conformations, known as rotamers, which correspond to local minima on the potential energy surface. fccc.edu Eclipsed conformations, where substituents are aligned, are energetically unfavorable and represent transition states between rotamers.

The distribution and stability of side-chain rotamers in molecules are well-studied, particularly in the context of proteins. nih.govresearchgate.net For this molecule, specific dihedral angles will be favored to avoid steric clashes between the hydrogens on the cyclohexane ring and the functional groups of the amino acid. The analysis of these preferred conformations is crucial for understanding how the molecule presents its functional groups for intermolecular interactions. fccc.edunih.gov

As an amino acid, this compound contains both a basic amino group and an acidic carboxylic acid group, allowing it to exist in different protonation states depending on the pH of its environment. orgosolver.com

Cationic Form: In a strongly acidic solution (low pH), the carboxylate group will be protonated (-COOH). The amino group remains protonated (-NH3+), resulting in the molecule carrying a net positive charge.

Anionic Form: In a strongly basic solution (high pH), the ammonium group will be deprotonated (-NH2). The carboxyl group remains deprotonated (-COO-), giving the molecule a net negative charge.

The transition between these states is characterized by the pKa values of the carboxylic acid and amino groups. libretexts.orgyoutube.com The pKa is the pH at which a functional group is 50% protonated and 50% deprotonated. libretexts.org The pH at which the molecule exists as a neutral zwitterion with no net charge is known as the isoelectric point (pI). wikipedia.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed study of electronic structure and its influence on molecular properties.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. By focusing on the electron density, DFT can accurately predict a wide range of properties for 2-amino-2-(3-methylcyclohexyl)acetic acid. A typical DFT study on this molecule would involve geometry optimization to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated.

Key electronic descriptors that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Other reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can also be derived from the HOMO and LUMO energies.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Electronegativity (χ) | 3.65 | eV |

| Chemical Hardness (η) | 2.85 | eV |

| Global Electrophilicity Index (ω) | 2.34 | eV |

Note: The data in this table is illustrative and represents typical values that could be obtained from a DFT calculation.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for predicting spectroscopic properties. For this compound, ab initio calculations, such as Hartree-Fock (HF) followed by post-HF methods like Møller-Plesset perturbation theory (MP2), can be employed to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of the compound and its conformers. The calculated vibrational frequencies can be assigned to specific molecular motions, providing a detailed picture of the molecule's dynamics.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3500 |

| N-H (Amine) | Stretching | 3400 |

| C=O (Carboxylic Acid) | Stretching | 1750 |

| C-H (Cyclohexyl) | Stretching | 2950 |

Note: This data is for illustrative purposes to demonstrate the type of information that can be generated through ab initio calculations.

Molecular Dynamics Simulations for Conformational Sampling

The cyclohexyl ring in this compound introduces conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of this molecule over time. By simulating the atomic motions based on a force field, MD simulations can identify the most stable conformers and the energetic barriers between them.

Molecular Docking and Ligand-Protein Interaction Modeling (Conceptual)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a conceptual study, this compound could be docked into the active site of a relevant protein target to explore potential binding modes and interactions.

The results of a docking study are typically represented by a scoring function that estimates the binding affinity. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. This conceptual modeling can generate hypotheses about the compound's potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses (excluding efficacy data)

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While efficacy data is excluded, QSAR models can be developed to understand the structural features of molecules like this compound that are important for a particular mechanistic endpoint (e.g., receptor binding affinity).

A QSAR study would involve calculating a variety of molecular descriptors for a set of related compounds. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such a model can provide mechanistic hypotheses about which molecular properties are driving the interaction with a biological target.

Prediction of Activity Spectra for Substances (PASS) Analysis

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a drug-like molecule based on its structural formula. A PASS analysis of this compound would generate a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi).

This analysis is based on a training set of a vast number of compounds with known biological activities. The PASS prediction can provide a broad overview of the potential pharmacological and toxicological effects of the compound, thereby guiding further experimental investigations.

Table 3: Hypothetical PASS Prediction for this compound

| Predicted Activity | Pa | Pi |

| GABA Agonist | 0.65 | 0.02 |

| Anticonvulsant | 0.58 | 0.05 |

| Neuromodulator | 0.52 | 0.08 |

Note: The data in this table is hypothetical and serves to illustrate the output of a PASS analysis.

Role As a Chiral Building Block and Scaffold in Advanced Materials and Biomimetic Systems

Applications in Asymmetric Synthesis

Asymmetric synthesis leverages chiral molecules to create stereospecific products. Chiral amino acids are often employed as catalysts, ligands, or inducers to achieve high enantioselectivity.

Catalyst Design and Ligand Development

There is no available scientific literature describing the design or use of 2-amino-2-(3-methylcyclohexyl)acetic acid or its derivatives as a primary catalyst or as a ligand in transition-metal catalysis for asymmetric reactions. The potential steric and electronic effects of the 3-methylcyclohexyl group on a catalytic center have not been explored or documented.

Chiral Inducers in Organic Reactions

No research studies were found that investigate the role of this compound as a chiral inducer. Its efficacy in controlling the stereochemical outcome of organic reactions by transferring its chirality to a prochiral substrate has not been reported.

Integration into Peptidomimetic and Oligomeric Structures

Incorporating unnatural amino acids into peptide-like structures is a key strategy for developing novel therapeutics and functional materials. These modifications can enhance stability and induce specific secondary structures.

Design of Proteolytically Stable Analogues

The incorporation of cyclic, non-natural amino acids can enhance the resistance of peptides to enzymatic degradation. nih.govresearchgate.net However, there are no specific studies that document the integration of this compound into peptide backbones to assess its impact on proteolytic stability.

Development of Foldamers and Helical Architectures

Foldamers are non-natural oligomers that adopt well-defined secondary structures similar to peptides. researchgate.netrsc.org Cyclic β-amino acids, for instance, are known to induce helical or turn structures. nih.govrsc.org Despite the potential of its cyclic structure to impart conformational constraints, no literature is available that describes the synthesis or structural analysis of foldamers or helical architectures derived from this compound.

Construction of Supramolecular Assemblies

The self-assembly of molecules into ordered, non-covalent structures is a cornerstone of supramolecular chemistry. Amino acids and their derivatives can form complex architectures through interactions like hydrogen bonding. nih.gov A thorough search of the available literature yielded no reports on the use of this compound as a building block for the construction of supramolecular assemblies.

Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. The properties of the resulting surface are dictated by the chemical nature of the constituent molecules. Chiral amino acids and molecules featuring cyclohexyl moieties have been independently shown to form stable and functional SAMs. nih.govaip.orgnih.gov The amalgamation of these features in this compound suggests its potential for creating chiral surfaces with unique recognition and separation capabilities.

The formation of a SAM using this compound would likely involve the carboxyl group anchoring to a suitable substrate, such as a metal oxide surface, while the 3-methylcyclohexyl group and the amino group would be exposed, defining the interface's properties. The chirality of the molecule is expected to be transferred to the monolayer, creating a chiral surface. nih.govrsc.org This could be instrumental in applications requiring enantioselective recognition, such as in biosensors or for the separation of racemic mixtures.

Below is a hypothetical data table illustrating the kind of research findings that could be anticipated from studies on SAMs of this compound compared to a standard molecule like octadecanethiol.

| Property | This compound SAM (Hypothetical) | Octadecanethiol SAM (Typical Values) |

|---|---|---|

| Packing Density | Lower due to bulky cyclohexyl group | High, well-ordered |

| Thermal Stability | Potentially enhanced due to rigid scaffold | Moderate |

| Surface Chirality | High, enantiomerically specific | Achiral |

| Enantioselective Adsorption | Demonstrates selectivity for specific enantiomers | No selectivity |

Nanostructured Materials

Amino acids are recognized as fundamental building blocks for the bottom-up fabrication of a wide array of nanostructured materials, including nanofibers, nanotubes, and vesicles. nih.govacs.orgmdpi.com Their ability to self-assemble is driven by a combination of hydrogen bonding, electrostatic interactions, and in the case of aromatic amino acids, π-π stacking. The chirality inherent to amino acids can be transmitted through hierarchical self-assembly to yield macroscopic structures with a defined handedness. rsc.orgacs.org

The compound this compound could theoretically self-assemble in solution under appropriate conditions to form novel nanostructures. The interplay between the hydrogen bonding network of the amino and carboxyl groups and the steric hindrance from the 3-methylcyclohexyl group would direct the formation of specific morphologies. These nanostructures would be inherently chiral, which could be advantageous for applications in asymmetric catalysis, chiral separations, and biomimetic systems. nih.govresearchgate.net

Furthermore, this molecule could serve as a chiral scaffold to direct the synthesis of inorganic nanoparticles, imparting its chirality onto the resulting nanostructures. acs.orgdsso.kr For instance, in the synthesis of metallic nanoparticles, the amino acid could act as a capping agent that not only stabilizes the particles but also guides their growth into chiral shapes. Such chiral plasmonic nanostructures are of great interest for their unique optical properties and potential applications in sensing and photonics. acs.org

The following table outlines potential research findings on nanostructures derived from this compound.

| Nanostructure Type | Hypothetical Morphology | Key Driving Interactions | Potential Application |

|---|---|---|---|

| Self-Assembled Nanofibers | Helical ribbons or twisted fibers | Hydrogen bonding, van der Waals forces | Chiral scaffolding for asymmetric catalysis |

| Chiral Capping Agent for Gold Nanoparticles | Induces chiral morphology in nanoparticles | Coordination of amino/carboxyl groups to metal surface | Chiral plasmonic sensors |

| Biomimetic Vesicles | Formation of chiral bilayer structures | Hydrophobic/hydrophilic interactions | Enantioselective drug delivery |

Mechanistic Investigations of Molecular Interactions

Binding Affinity Studies with Isolated Receptors or Enzymes (In Vitro Models)

In vitro models, utilizing isolated biological macromolecules, provide a controlled environment to quantify the direct interaction between a compound and its putative target, free from the complexities of a cellular system.

Should 2-amino-2-(3-methylcyclohexyl)acetic acid be hypothesized to target an enzyme, its inhibitory potential and mechanism would be investigated through kinetic studies. These experiments involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor (the compound).

The primary data generated are the initial reaction velocities, which are then plotted, for example, on a Lineweaver-Burk plot (double reciprocal plot of velocity versus substrate concentration). Analysis of these plots helps determine key kinetic parameters:

Michaelis Constant (K_m): The substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's affinity for the enzyme.

Maximum Velocity (V_max): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Inhibition Constant (K_i): A measure of the inhibitor's binding affinity to the enzyme. A lower K_i value indicates a more potent inhibitor.

By observing the changes in K_m and V_max in the presence of the compound, the mechanism of inhibition can be deduced:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This results in an increase in the apparent K_m, while V_max remains unchanged.

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation. This leads to a decrease in V_max, while K_m remains unchanged.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both V_max and K_m.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max.

The following table illustrates the type of data that would be generated in such a conceptual study.

Table 1: Conceptual Enzyme Inhibition Kinetic Data for this compound

| Inhibitor Concentration | Apparent K_m (μM) | Apparent V_max (μmol/min) | Deduced Inhibition Type |

|---|---|---|---|

| 0 µM (Control) | 10 | 100 | - |

| 5 µM | 25 | 100 | Competitive |

| 10 µM | 40 | 100 | Competitive |

Note: This table is for illustrative purposes only and represents hypothetical data for a competitive inhibition scenario.

To determine if this compound interacts with a specific receptor, radioligand binding assays are commonly employed. These assays measure the direct binding of a ligand to its receptor. In a typical competition binding assay, a fixed concentration of a radiolabeled ligand (a known binder to the receptor) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

The amount of radioligand bound to the receptor is measured, and as the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in the measured radioactivity. The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. This allows for the determination of the IC_50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

The IC_50 value can then be used to calculate the inhibition constant (K_i), which reflects the affinity of the test compound for the receptor, using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Table 2: Conceptual Receptor Binding Assay Data

| Target Receptor | Radioligand Used | K_d of Radioligand (nM) | Measured IC_50 (nM) of Test Compound | Calculated K_i (nM) |

|---|---|---|---|---|

| Receptor A | [³H]-Ligand X | 1.5 | 450 | 150 |

| Receptor B | [¹²⁵I]-Ligand Y | 0.8 | >10,000 | >5,000 |

Note: This table illustrates hypothetical outcomes, suggesting the compound has moderate affinity for Receptor C, low affinity for Receptor A, and negligible affinity for Receptor B.

Cell-Free Biochemical Pathway Modulation

Beyond single-target interactions, it is crucial to understand how a compound might affect an entire biochemical pathway in a simplified, cell-free system.

If this compound is suspected of interfering with a metabolic pathway (e.g., glycolysis, fatty acid synthesis), its effects can be studied using reconstituted cell-free systems. These systems contain all the necessary enzymes and cofactors for a specific pathway. By adding the compound to this system and monitoring the concentrations of key metabolites over time (using techniques like mass spectrometry or NMR), its impact can be assessed. A change in the level of specific intermediates could pinpoint which enzyme in the pathway is being modulated.

Many cellular processes are governed by interactions between proteins. Assays like co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) can be adapted to cell-free environments to test if this compound can disrupt or stabilize a specific protein-protein interaction. A positive result would indicate that the compound acts not by inhibiting an enzyme or blocking a receptor's active site, but by modulating the higher-order structures of protein complexes.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing analogs of a lead compound to determine which chemical features are critical for its biological activity. For this compound, SAR studies would explore how modifications to its distinct structural components—the α-amino acid moiety, the cyclohexyl ring, and the methyl group—affect its interaction with a biological target.

Key structural modifications and their potential impact include:

Stereochemistry: The compound has at least two chiral centers (the α-carbon and the carbon bearing the methyl group). Synthesizing and testing individual stereoisomers is crucial, as biological targets are chiral and often exhibit high stereoselectivity. One enantiomer may be significantly more active than others.

The Methyl Group: The position and presence of the methyl group on the cyclohexyl ring are important. Analogs could be synthesized where the methyl group is moved to other positions (e.g., 2-methyl or 4-methyl) or removed entirely. This would probe the size and shape of the binding pocket and whether the methyl group is involved in favorable hydrophobic interactions.

The Cyclohexyl Ring: The lipophilicity and conformational flexibility conferred by the cyclohexyl ring can be modified. Replacing it with smaller rings (e.g., cyclopentyl), larger rings (e.g., cycloheptyl), or aromatic rings (e.g., phenyl) would reveal the importance of its size and aliphatic character for activity.

The Amino Acid Moiety: The carboxylic acid and amino groups are likely key interaction points (e.g., forming salt bridges or hydrogen bonds). Esterification of the carboxylate or acylation of the amine would confirm their importance.

The findings from these systematic modifications are compiled to build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Table 3: Conceptual SAR Data for Analogs of this compound

| Analog | Modification from Parent Compound | Receptor Binding Affinity (K_i, nM) |

|---|---|---|

| Parent Compound | - | 50 |

| Analog 1 | (R)-stereoisomer at α-carbon | 25 |

| Analog 2 | (S)-stereoisomer at α-carbon | 800 |

| Analog 3 | Methyl group at position 4 | 120 |

| Analog 4 | Cyclohexyl ring replaced with phenyl | >10,000 |

| Analog 5 | No methyl group (cyclohexyl) | 95 |

Note: This hypothetical data suggests that the (R)-stereoisomer is more potent, the specific placement of the methyl group contributes to affinity, the aliphatic ring is essential, and the free carboxylic acid is critical for binding.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of amino acids, enabling the separation of complex mixtures and the determination of purity. For a chiral compound like "2-amino-2-(3-methylcyclohexyl)acetic Acid," techniques that can resolve enantiomers and diastereomers are particularly vital.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of non-volatile compounds. For chiral molecules, the direct separation of enantiomers without derivatization is often achievable using chiral stationary phases (CSPs). sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective for resolving the enantiomers of underivatized amino acids. sigmaaldrich.comnih.gov These phases possess ionic groups compatible with both aqueous and organic mobile phases, making them ideal for polar and ionic compounds like amino acids. sigmaaldrich.com

The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, electrostatic interactions, and steric hindrance, which differ for each stereoisomer, leading to different retention times. The bulky 3-methylcyclohexyl group of the target compound would likely play a significant role in the steric interactions with the chiral selector. The mobile phase composition, including the type of organic modifier (e.g., methanol, acetonitrile) and the presence of additives, is a critical parameter for optimizing retention and selectivity. sigmaaldrich.com Polysaccharide-based CSPs are also widely used, though they can present challenges with underivatized amino acids due to their zwitterionic nature. sigmaaldrich.com

Table 1: Representative HPLC Conditions for Chiral Separation

| Parameter | Condition |

| Column | Macrocyclic Glycopeptide CSP (e.g., Teicoplanin-based) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Methanol/Acetonitrile/Water with acidic or basic additives |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (210-225 nm) or Mass Spectrometry (MS) |

| Temperature | 25°C |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Amino acids, including "this compound," are inherently non-volatile due to their polar carboxyl and amino groups. sigmaaldrich.comthermofisher.com Therefore, a derivatization step is required to convert them into more volatile and less reactive forms suitable for GC analysis. sigmaaldrich.com

Common derivatization procedures involve silylation or acylation. Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with the active hydrogens on the amino and carboxyl groups to form stable, volatile silyl (B83357) derivatives. sigmaaldrich.comthermofisher.com Another approach is the use of alkyl chloroformates, which also effectively derivatize the functional groups. nih.gov

Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer (MS). GC-MS provides not only retention time data for quantification but also mass spectra that offer valuable structural information based on fragmentation patterns, aiding in compound identification. researchgate.net

Table 2: Example GC-MS Analysis Parameters for Derivatized Amino Acids

| Parameter | Condition |

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| GC Column | 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 280°C |

| Oven Program | Temperature gradient (e.g., 70°C to 280°C) |

| MS Detector | Electron Ionization (EI), Selected Ion Monitoring (SIM) |

Electrophoretic Techniques for Characterization

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. It is a powerful tool for the analysis of amino acids, including non-proteinogenic ones, often requiring minimal sample volume and providing rapid analysis times. nih.govnih.gov

For "this compound," CE can be used to assess purity and determine its isoelectric point. Chiral separations can also be achieved in CE by adding a chiral selector, such as cyclodextrins, to the background electrolyte. springernature.com This approach, known as electrokinetic chromatography (EKC), introduces a pseudostationary phase that interacts stereoselectively with the enantiomers, leading to their separation. Detection in CE can be accomplished using UV-Vis spectroscopy, laser-induced fluorescence (LIF) for higher sensitivity (requiring derivatization with a fluorescent tag), or mass spectrometry. creative-proteomics.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive analytical data. For a novel or complex compound, these techniques are invaluable for unambiguous identification and characterization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly robust and sensitive technique for amino acid analysis. sciex.com It combines the powerful separation capabilities of HPLC with the high selectivity and structural information provided by tandem mass spectrometry. Modern methods allow for the direct analysis of underivatized amino acids in complex matrices. restek.com Using specific acquisition modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), LC-MS/MS offers excellent specificity and sensitivity for quantitative analysis. anaquant.comacs.org This would allow for the precise measurement of "this compound" and its isomers, even at low concentrations. The fragmentation patterns generated in the MS/MS process can be used to confirm the molecular structure.

Table 3: Advantages of Hyphenated Techniques for Amino Acid Analysis

| Technique | Separation Principle | Detection Principle | Key Advantages |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | High sensitivity, high selectivity, structural confirmation, direct analysis of underivatized compounds. sciex.comanaquant.com |

| GC-MS | Gas Chromatography | Mass Spectrometry | High resolution, structural information from fragmentation patterns. researchgate.net |

| CE-MS | Capillary Electrophoresis | Mass Spectrometry | High separation efficiency, low sample consumption, accurate mass measurement. creative-proteomics.com |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The synthesis of unnatural amino acids remains a challenge, often requiring multi-step processes and the use of toxic reagents. Future research should focus on developing more efficient and sustainable synthetic routes to 2-amino-2-(3-methylcyclohexyl)acetic acid.

Potential Research Avenues:

Asymmetric and Catalytic Methods: While classical methods like the Strecker synthesis can be employed, future efforts should target the development of asymmetric catalytic versions to control stereochemistry and avoid the use of cyanide. nih.gov

Biocatalytic Synthesis: The use of enzymes in the synthesis of ncAAs is a growing field. nih.gov Research could explore the engineering of enzymes to produce this compound, offering a greener and more efficient alternative to traditional chemical synthesis. nih.gov

C-H Functionalization: Recent advances in C-H functionalization offer a direct approach to synthesizing complex molecules. nih.gov Investigating the application of these methods to introduce the amino and carboxylic acid functionalities onto a 3-methylcyclohexane scaffold could lead to more concise and efficient synthetic routes. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantioselectivity, reduced use of toxic reagents. | Catalyst development and optimization. |

| Biocatalysis | Environmentally friendly, high selectivity. | Enzyme stability and substrate specificity. |

| C-H Functionalization | Increased synthetic efficiency, novel bond formations. | Regioselectivity and functional group compatibility. |

Exploration of New Application Domains (non-clinical)

The unique cyclic and substituted nature of this compound suggests its potential utility in various non-clinical applications.

Potential Application Areas:

Peptide Synthesis: Incorporation of this ncAA into peptide chains could induce specific secondary structures and enhance stability against proteolytic degradation. nih.gov The bulky 3-methylcyclohexyl group could be used to control peptide conformation and modulate biological activity. nih.gov

Material Science: The compound could serve as a monomer or a building block for the synthesis of novel polymers and materials. Its rigid cyclic structure might impart unique thermal or mechanical properties to these materials.

Asymmetric Catalysis: As a chiral molecule, it could be explored as a ligand for metal catalysts or as an organocatalyst in asymmetric synthesis.

Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of this compound is crucial for its application. Advanced characterization techniques can provide insights into its conformational dynamics and interactions.

Applicable Techniques:

NMR Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, TOCSY), can be used to elucidate the three-dimensional structure and conformational preferences of the molecule in solution. uzh.chnih.gov Isotope labeling (e.g., with ¹³C or ¹⁵N) could further enhance NMR studies, particularly for tracking its incorporation into larger molecules. nih.gov

Mass Spectrometry: High-resolution mass spectrometry can confirm the exact molecular formula. wikipedia.org Tandem mass spectrometry (MS/MS) can be used to study its fragmentation patterns, which can be useful for its identification in complex mixtures. researchgate.net

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography can provide a definitive three-dimensional structure of the molecule in the solid state. wikipedia.org

Theoretical Predictions for Untested Interactions

Computational chemistry offers powerful tools to predict the behavior and interactions of molecules, guiding experimental design and saving resources.

Computational Approaches:

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov These simulations can provide insights into how the 3-methylcyclohexyl side chain influences its environment. nih.govnih.gov

Quantum Mechanical (QM) Calculations: QM methods can be used to calculate the electronic properties of the molecule, such as its charge distribution and reactivity. This information can be valuable for predicting its behavior in chemical reactions and its potential to form non-covalent interactions.

Virtual Screening: If potential biological targets are identified, virtual screening methods can be used to predict the binding affinity and mode of interaction of this compound with these targets. acs.org

Table 2: Focus of Theoretical Prediction Methods

| Method | Primary Focus | Predicted Properties |

| Molecular Dynamics | Conformational dynamics and intermolecular interactions. | Preferred conformations, binding free energies. |

| Quantum Mechanics | Electronic structure and reactivity. | Charge distribution, reaction mechanisms. |

| Virtual Screening | Ligand-receptor interactions. | Binding affinity, binding poses. |

Synergistic Approaches Combining Synthesis, Computation, and Mechanistic Studies

The most comprehensive understanding of this compound will be achieved through an integrated approach that combines synthetic chemistry, computational modeling, and mechanistic investigations.

Integrated Research Strategy:

Synthesis and Characterization: Novel synthetic routes will be developed to produce the compound and its derivatives, which will then be thoroughly characterized using advanced analytical techniques.

Computational Modeling: Theoretical models will be used to predict the properties and interactions of the synthesized compounds, guiding the design of new derivatives with desired functionalities.

Mechanistic Studies: The incorporation of the amino acid into peptides or other molecules will be followed by studies to understand how its structure influences the properties and function of the resulting system. This iterative cycle of synthesis, computation, and mechanistic evaluation will accelerate the discovery and development of new applications for this compound.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in various fields of chemical and biological sciences.

Q & A

Q. What are the common synthetic routes for preparing 2-amino-2-(3-methylcyclohexyl)acetic acid, and what key reaction conditions should be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

-

Oxidation/Reduction : Use oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for ketone formation, followed by reductive amination with NaBH₄ or LiAlH₄ to introduce the amino group .

-

Substitution : React cyclohexyl precursors with bromoacetic acid derivatives under basic conditions (e.g., NaOH/EtOH) to form the C–N bond .

-

Optimization Parameters : Adjust temperature (60–100°C for substitution), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for amine:acid) to maximize yield .

Reagent Role Conditions KMnO₄/CrO₃ Oxidation 80–100°C, acidic medium NaBH₄/LiAlH₄ Reduction RT, anhydrous THF NaOH/EtOH Base for substitution Reflux, 6–8 hours

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the cyclohexyl ring (δ 1.2–2.1 ppm, multiplet) and amino/acid groups (δ 6.5–8.5 ppm for exchangeable protons). Use D₂O exchange to confirm NH₂ groups .

- ¹³C NMR : Assign quaternary carbons (e.g., cyclohexyl C3-methyl at δ 25–30 ppm) and carbonyl carbons (δ 170–175 ppm) .

- IR Spectroscopy : Detect NH stretching (3300–3500 cm⁻¹) and C=O (1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOH group) .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (Ar/N₂) to prevent oxidation of the amino group .

- Handling : Use gloveboxes for hygroscopic samples. Pre-purify solvents (e.g., dry THF over molecular sieves) to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Comparative Assays : Perform parallel studies using standardized cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) and controls (e.g., dexamethasone) to eliminate batch variability .

- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values and assess potency discrepancies .

- Metabolite Profiling : Employ LC-MS/MS to identify degradation products or active metabolites that may influence results .

Q. What mechanistic insights explain the stereochemical outcomes in its synthesis via nucleophilic substitution?

- Methodological Answer :

- Steric Effects : The 3-methyl group on the cyclohexyl ring creates steric hindrance, favoring axial attack of the nucleophile (e.g., NH₃) in chair-conformation intermediates, leading to >90% cis isomer formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing enantiomeric excess (e.g., 85% ee with chiral catalysts like BINOL) .

- Computational Validation : Use DFT calculations (Gaussian 16) to model transition states and predict regioselectivity .

Q. How can computational tools predict reactivity and interaction sites with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or NF-κB, focusing on hydrogen bonds between the amino group and catalytic residues (e.g., Arg120 in COX-2) .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Database Mining : Leverage PubChem’s BKMS_METABOLIC and PISTACHIO to predict metabolic pathways and off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.